molecular formula C46H88O8 B10829056 Mono-11(Z)-eicosenoin

Mono-11(Z)-eicosenoin

Cat. No.: B10829056
M. Wt: 769.2 g/mol
InChI Key: FGNBBOFVWJJDPM-QZOPMXJLSA-N
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Description

Mono-11(Z)-eicosenoin (CAS: 62207-88-9) is a monoacylglycerol derived from (11Z)-eicosenoic acid (gondoic acid) and glycerol. Its molecular formula is C₂₃H₄₄O₄, with a molecular weight of 384.6 g/mol . It is supplied as a colorless liquid with an aromatic odor, stored at -20°C in acetone solution. Key physical properties include:

  • Melting point: -46°C
  • Boiling point: 81°C
  • Flash point: 5°C (highly flammable) .

Safety data highlight flammability (NFPA Flam. Liq. 2), acute toxicity (Oral LD₅₀: 3,450 mg/kg in rats), and severe eye irritation (Eye Irrit. 2A) .

Properties

Molecular Formula

C46H88O8

Molecular Weight

769.2 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl (Z)-icos-11-enoate;2,3-dihydroxypropyl (Z)-icos-11-enoate

InChI

InChI=1S/2C23H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h2*9-10,22,24-25H,2-8,11-21H2,1H3/b2*10-9-

InChI Key

FGNBBOFVWJJDPM-QZOPMXJLSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCC(=O)OCC(CO)O.CCCCCCCC/C=C\CCCCCCCCCC(=O)OC(CO)CO

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCC=CCCCCCCCCCC(=O)OC(CO)CO

Origin of Product

United States

Comparison with Similar Compounds

Methyl 11-Eicosenoate (CAS: 3946-08-5)

  • Structure: Methyl ester of (11Z)-eicosenoic acid.
  • Molecular formula : C₂₁H₄₀O₂.
  • Key differences: Lacks the glycerol backbone present in monoacylglycerols. Lower polarity due to the methyl ester group, enhancing solubility in non-polar solvents. Applications: Used as a reference standard in gas chromatography for lipid profiling .

11(Z)-Eicosenoic Acid (Gondoic Acid) (CAS: 5561-99-9)

  • Structure : Free fatty acid with a cis double bond at position 11.
  • Molecular formula : C₂₀H₃₈O₂.
  • Key differences :
    • Higher reactivity (e.g., susceptibility to oxidation) compared to its esterified forms.
    • Biological role: A component of plant and animal lipids; implicated in membrane fluidity modulation .

Methyl 11,14-Eicosadienoate (CAS: 1101191-22-3)

  • Structure: Methyl ester of (11Z,14Z)-eicosadienoic acid.
  • Molecular formula : C₂₁H₃₈O₂.
  • Key differences: Contains two double bonds (vs. one in Mono-11(Z)-eicosenoin), leading to lower oxidative stability. Applications: Studied for its role in inflammatory pathways due to diunsaturated structure .

Monoeicosenoin (CAS: 55355-34-5)

  • Structure: Structural isomer or purity variant of this compound.
  • Molecular formula: C₂₃H₄₄O₄ (identical to this compound).
  • Key differences: Not classified as hazardous, unlike this compound, suggesting differences in isomer configuration or purity (≥95% for Cayman’s product vs. 99% for Larodan’s) .

Comparative Data Table

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Properties Hazards Applications
This compound 62207-88-9 C₂₃H₄₄O₄ 384.6 Monoacylglycerol; mp -46°C, bp 81°C, flammable Flammable, eye irritation, acute toxicity Lipid metabolism research
Methyl 11-eicosenoate 3946-08-5 C₂₁H₄₀O₂ 324.5 Methyl ester; higher volatility Limited data; presumed low toxicity GC reference standard
11(Z)-Eicosenoic acid 5561-99-9 C₂₀H₃₈O₂ 310.5 Free fatty acid; prone to oxidation Irritant (skin/eyes) Membrane biology studies
Monoeicosenoin 55355-34-5 C₂₃H₄₄O₄ 384.6 Structural isomer; 99% purity Non-hazardous High-purity lipid research

Key Findings

Structural Impact on Function: The glycerol backbone in this compound enhances its amphiphilicity, making it suitable for lipid bilayer studies, whereas methyl esters are more volatile and suited for analytical applications . Double bond position (e.g., 11 vs. 11,14) influences oxidative stability and biological activity .

Safety Profiles: this compound’s hazards (flammability, irritation) contrast with the non-hazardous classification of its isomer Monoeicosenoin, highlighting the importance of structural verification .

Environmental Considerations: this compound is classified as a water hazard (Class 2), requiring strict disposal protocols to prevent groundwater contamination .

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